2-[(4-Methylphenyl)carbonyl]benzonitrile
Description
2-[(4-Methylphenyl)carbonyl]benzonitrile (IUPAC name: 4,5-dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile) is a benzonitrile derivative featuring a para-methyl-substituted benzoyl group at the 2-position of the benzonitrile ring. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol (exact mass: 267.0895) . For instance, molecular docking studies revealed binding energy scores of ≤6.53 kcal mol⁻¹, suggesting moderate affinity for biological targets . It is structurally related to intermediates used in synthesizing angiotensin II receptor antagonists (e.g., losartan) .
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(4-methylbenzoyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11-6-8-12(9-7-11)15(17)14-5-3-2-4-13(14)10-16/h2-9H,1H3 |
InChI Key |
XPRGXOQEPPWYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(4-Methylphenyl)carbonyl]benzonitrile and analogous compounds:
Structural and Electronic Comparisons
- Substituent Effects: The carbonyl group in this compound introduces electron-withdrawing effects, enhancing polarity and hydrogen-bonding capacity compared to non-carbonyl analogs like 2-(4-Methylphenyl)benzonitrile . Methoxy groups (4,5-dimethoxy) in the parent compound increase steric bulk and may modulate binding interactions in biological systems, as seen in its docking scores .
Crystal Packing :
- The dihedral angle between aromatic rings in 2-(4-Methylphenyl)benzonitrile (44.6°) is comparable to 2-[4-(Azidomethyl)phenyl]benzonitrile (46.41°) , suggesting similar torsional flexibility. Both exhibit weak intermolecular interactions (π-π stacking or C–H⋯C bonds), influencing solubility and crystallinity.
Optoelectronic Properties :
- Compounds like 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile are designed for NLO applications due to their conjugated π-systems and electron-accepting benzonitrile moieties, contrasting with the bioactive focus of this compound .
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